molecular formula C19H17NO5S2 B2544580 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate CAS No. 896302-76-4

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

Cat. No. B2544580
CAS RN: 896302-76-4
M. Wt: 403.47
InChI Key: METXZUHUPXPQAI-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate, also known as MTMEB, is a novel compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent. MTMEB belongs to the class of pyran-based compounds and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. The antimicrobial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes and inhibit DNA replication. The antioxidant activity of this compound is believed to be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth and biofilm formation of pathogenic microorganisms. Additionally, this compound has been found to have antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has shown significant activity against cancer cells and pathogenic microorganisms. However, there are also some limitations to using this compound in lab experiments. One limitation is the lack of information on its toxicity and safety profile. Another limitation is the limited information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to study its toxicity and safety profile in vivo. Additionally, the pharmacokinetics and pharmacodynamics of this compound need to be further investigated to determine its optimal dosage and administration route. Finally, the development of analogs of this compound with improved activity and selectivity can also be explored.

Synthesis Methods

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate can be synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the condensation of 4-methylthiazol-2-ylamine, ethyl 4-ethoxybenzoate, and 4-formylcoumarin in the presence of a catalyst. The multi-step synthesis method involves the synthesis of intermediates, which are then used for the final synthesis of this compound. Both methods have been reported in the literature, and the choice of method depends on the availability of starting materials and the desired yield of the final product.

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer, antimicrobial, and antioxidant properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer cells, and has been found to inhibit cell growth and induce apoptosis. This compound has also been tested against various pathogenic microorganisms, including bacteria and fungi, and has shown significant antimicrobial activity. Additionally, this compound has been found to have antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-3-23-14-6-4-13(5-7-14)18(22)25-17-9-24-15(8-16(17)21)11-27-19-20-12(2)10-26-19/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METXZUHUPXPQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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